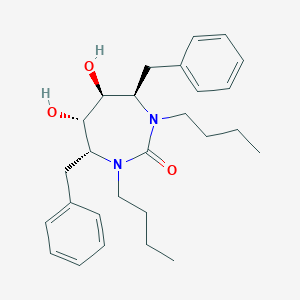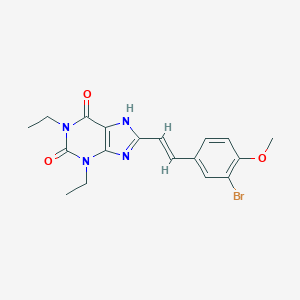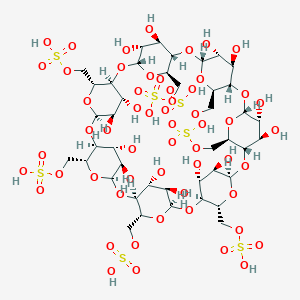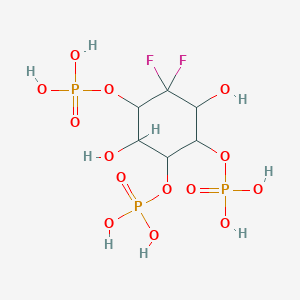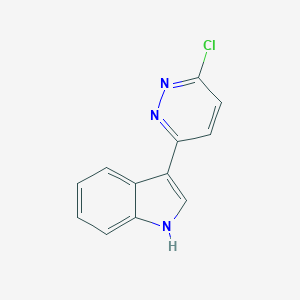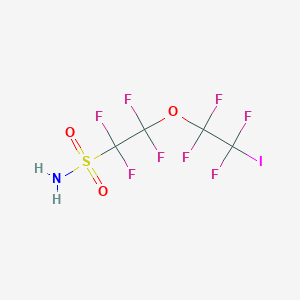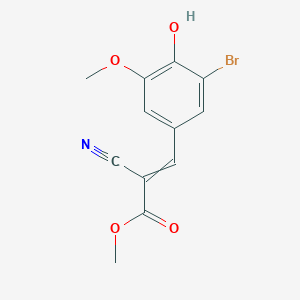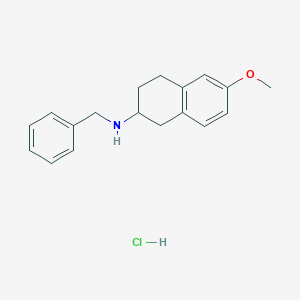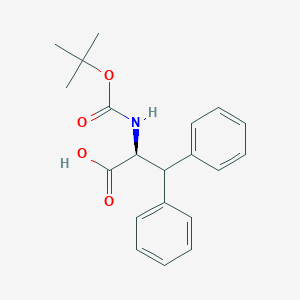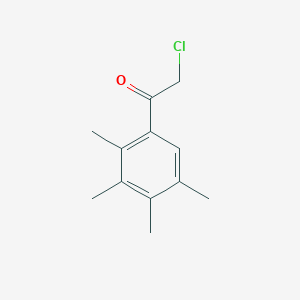
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone" is a chlorinated ketone with a tetramethylphenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated aromatic ketones and their chemical behavior, which can be used to infer some properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic ketones can be achieved through various methods, including the chlorination of pre-existing aromatic ketones. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was performed by chlorinating 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 as a reagent . Similarly, 2-Chloro-1-(4-chlorophenyl)ethanone was synthesized from chlorobenzene and chloroacetyl chloride under the catalysis of aluminum chloride . These methods suggest that the synthesis of "2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone" could potentially be carried out by chlorinating a suitable tetramethylphenyl ethanone precursor.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones can be elucidated using techniques such as single-crystal X-ray diffraction, FTIR, and NMR spectral analysis, complemented by computational methods like Density Functional Theory (DFT) . These techniques allow for the determination of the molecular geometry, electronic structure, and vibrational spectra, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Chlorinated aromatic ketones can participate in various chemical reactions due to the presence of reactive sites such as the carbonyl group and the chloro substituent. The reactivity can be influenced by the electronic effects of the substituents on the aromatic ring. For instance, the presence of electron-donating groups can increase the nucleophilicity of the carbonyl carbon, potentially affecting its reactivity in nucleophilic addition reactions. The chloro group can also be a site for substitution reactions, depending on the reaction conditions and the presence of suitable nucleophiles or bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones are influenced by their molecular structure. The presence of chloro and ketone groups can affect properties such as solubility, boiling point, and melting point. The electronic nature of the substituents can also impact the compound's UV-Vis absorption characteristics and electrochemical behavior, as seen in the voltammetric analysis of related compounds . The lipophilicity of the compound can influence its extraction into various phases, which is relevant for analytical techniques like high-performance liquid chromatography with electrochemical detection .
Applications De Recherche Scientifique
-
Synthesis of 1,2,4-triazole-containing scaffolds
- Application Summary : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Methods of Application : This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
- Results or Outcomes : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which containing 1,2,4-triazole group are common and well known .
-
Synthesis and application of trifluoromethylpyridines
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Propriétés
IUPAC Name |
2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5H,6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHUFRXYWYYLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368942 |
Source


|
| Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone | |
CAS RN |
153275-53-7 |
Source


|
| Record name | 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

